2-Chloro-6-iodo-4-(trifluoromethoxy)aniline 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1805237-24-4
VCID: VC6334707
InChI: InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
SMILES: C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F
Molecular Formula: C7H4ClF3INO
Molecular Weight: 337.46

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

CAS No.: 1805237-24-4

Cat. No.: VC6334707

Molecular Formula: C7H4ClF3INO

Molecular Weight: 337.46

* For research use only. Not for human or veterinary use.

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline - 1805237-24-4

Specification

CAS No. 1805237-24-4
Molecular Formula C7H4ClF3INO
Molecular Weight 337.46
IUPAC Name 2-chloro-6-iodo-4-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Standard InChI Key OKCFYAYVXGMZHW-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-chloro-6-iodo-4-(trifluoromethoxy)aniline, reflects its substitution pattern: a chlorine atom at position 2, an iodine atom at position 6, and a trifluoromethoxy group at position 4 of the aniline ring. The SMILES notation (C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F) and InChIKey (OKCFYAYVXGMZHW-UHFFFAOYSA-N) provide unambiguous representations of its structure. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, influencing both electronic distribution and intermolecular interactions.

Synthesis and Manufacturing Processes

Industrial Synthesis Routes

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a LogP of 4.11, indicating moderate lipophilicity suitable for membrane penetration in biological systems . Its polar surface area (35 Ų) and hydrogen bond acceptor/donor counts (2/1) suggest limited aqueous solubility, aligning with typical halogenated aromatics .

PropertyValueSource
Molecular Weight337.46 g/mol
Heavy Atom Count14
Rotatable Bonds2
Melting PointNot reported

Spectroscopic Characteristics

While spectral data (e.g., NMR, IR) are absent in the provided sources, the trifluoromethoxy group’s strong C-F stretching vibrations (~1100–1250 cm⁻¹) would dominate its IR profile. In mass spectrometry, the molecular ion peak at m/z 337.46 and fragments corresponding to iodine (127 amu) and chlorine (35.5 amu) loss would be expected.

Reactivity and Mechanistic Insights

Halogen-Based Reactivity

The chlorine and iodine atoms enable diverse transformations:

  • Nucleophilic Aromatic Substitution: Iodine’s leaving group ability facilitates displacement by nucleophiles (e.g., amines, alkoxides).

  • Cross-Coupling Reactions: Participation in Suzuki-Miyaura or Ullmann couplings via the iodide moiety, enabling carbon-carbon bond formation.

Electronic Effects of the Trifluoromethoxy Group

The -OCF₃ group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. This electronic modulation enhances stability against oxidative degradation, as evidenced by the compound’s storage recommendations (4–8°C) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in kinase inhibitor development, where halogen atoms enhance target binding via halogen bonding. For example, iodine’s polarizability allows interactions with protein backbone carbonyls, improving inhibitor potency.

Agrochemistry

In herbicide design, the trifluoromethoxy group’s metabolic resistance prolongs soil activity, reducing application frequency. Chlorine and iodine substituents further modulate bioavailability and environmental persistence.

Material Science

Potential applications in liquid crystals or organic semiconductors are under investigation, leveraging its rigid structure and halogen-mediated intermolecular interactions.

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